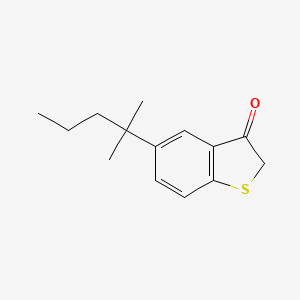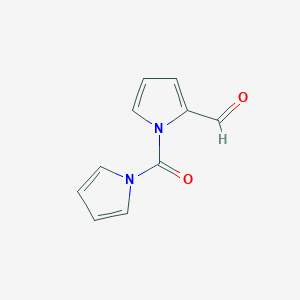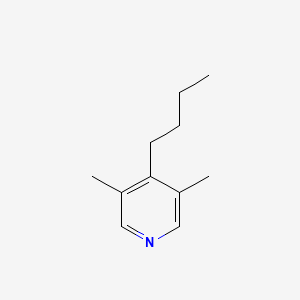
4-Butyl-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of butyl and methyl groups on the pyridine ring influences the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3,5-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the butyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated, acylated, or sulfonylated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-3,5-dimethylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Butyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyridine: Lacks the butyl group, resulting in different chemical properties and reactivity.
4-Butylpyridine: Lacks the methyl groups, affecting its electronic and steric properties.
2,4,6-Trimethylpyridine: Contains three methyl groups, leading to distinct reactivity patterns.
Uniqueness
4-Butyl-3,5-dimethylpyridine is unique due to the combination of butyl and methyl groups on the pyridine ring. This specific substitution pattern influences its chemical behavior, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
104178-93-0 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
4-butyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17N/c1-4-5-6-11-9(2)7-12-8-10(11)3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
DIEXAKYDSYMJGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=NC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
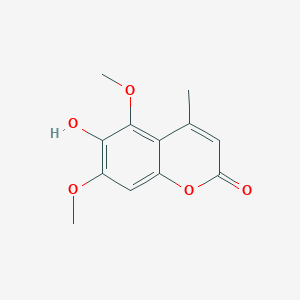
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

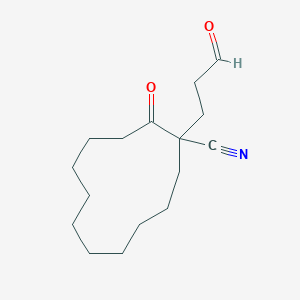
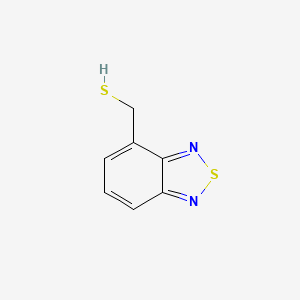
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
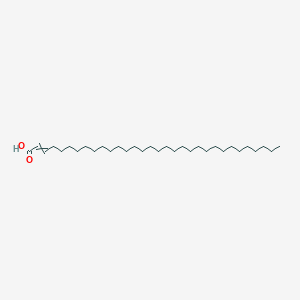
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
